Scopoletin
Overview
Description
Mechanism of Action
Scopoletin, also known as 6-methoxy-7-hydroxycoumarin, is a naturally occurring coumarin found in various medicinal and edible plants . It has been recognized for its potential therapeutic and chemopreventive properties .
Target of Action
This compound has been shown to interact with a variety of targets, contributing to its broad range of pharmacological activities. It is an inhibitor of various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also interacts with human umbilical vein endothelial cells, obstructing VEGFR2 autophosphorylation .
Mode of Action
This compound’s mode of action is largely attributed to its interactions with its targets. For instance, it inhibits in vitro tube formation, proliferation, and migration in human umbilical vein endothelial cells by obstructing VEGFR2 autophosphorylation and inhibiting ERK1/2, p38 MAPK, and Akt activation .
Biochemical Pathways
This compound’s action affects multiple signaling pathways. These include the nuclear erythroid factor-2 (NEF2)-related factor-2 (NRF-2), apoptosis/p53 signaling, nuclear factor-κB (NF-κB) signaling, autophagy signaling, hypoxia signaling, signal transducer and activator of transcription-3 (STAT3) signaling, Wnt-β signaling, and Notch signaling . These pathways are associated with the anti-inflammatory and anti-tumorigenesis potential of this compound .
Pharmacokinetics
Pharmacokinetic studies have demonstrated the low bioavailability, rapid absorption, and extensive metabolism of this compound . These properties may be associated with its poor solubility in aqueous media .
Result of Action
This compound exhibits a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties, and immunomodulatory effects . It also shows maximum antifungal activity against Trichophyton mentagrophytes, Aspergillus niger, and Candida albicans .
Action Environment
This compound is a low-molecular-weight phytoalexin biosynthesized in various plants to overcome microbial attacks . Its presence in nature is often related to the defense mechanism of plants towards infection by parasites and microbes . The environment, therefore, plays a crucial role in the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Scopoletin is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The presence of this compound is often related to the defense mechanism of plants towards infection by parasites and microbes .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Scopoletin can be synthesized through several methods. One common method involves the hydroxylation of cinnamates, followed by trans/cis isomerization of the side chain and lactonization . Another method includes the use of 4-coumaroyl-CoA as a biosynthetic precursor .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources using techniques such as Soxhlet extraction, maceration, and supercritical CO2 extraction . These methods are chosen based on the yield and purity required for specific applications.
Chemical Reactions Analysis
Types of Reactions: Scopoletin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of horseradish peroxidase.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and substituted derivatives of this compound .
Scientific Research Applications
Scopoletin has a wide range of scientific research applications:
Comparison with Similar Compounds
Scoparone: Another coumarin with similar biological activities but different substitution patterns.
Esculetin: Known for its antioxidant and anti-inflammatory properties.
Scopoletin’s unique structure and diverse pharmacological activities make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
7-hydroxy-6-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODXRVNMMDRFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075368 | |
Record name | Scopoletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Tan powder; [Acros Organics MSDS], Solid | |
Record name | Scopoletin | |
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Record name | Scopoletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92-61-5 | |
Record name | Scopoletin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Scopoletin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092615 | |
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Record name | scopoletin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405647 | |
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Record name | Scopoletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-6-methoxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.975 | |
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Record name | SCOPOLETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLF1HS0SXJ | |
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Record name | Scopoletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 °C | |
Record name | Scopoletin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034344 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of scopoletin?
A1: this compound has the molecular formula C10H8O4 and a molecular weight of 192.17 g/mol.
Q2: Does this compound exhibit fluorescence?
A2: Yes, this compound is a fluorescent compound. Its fluorescence properties are well-documented, with excitation and emission maxima around 360 nm and 440 nm, respectively [].
Q3: How does this compound interact with horseradish peroxidase?
A3: this compound interacts with horseradish peroxidase (HRP) by preferentially reacting with its intermediate compounds I, II, and III. This interaction forms the basis of this compound's inhibitory effect on HRP-catalyzed reactions, such as the oxidation of indole-3-acetate [].
Q4: Can this compound itself be oxidized by HRP?
A4: Yes, this compound can be oxidized by HRP in the presence of either an electron donor and molecular oxygen, or hydrogen peroxide []. The specific oxidation products vary depending on the reaction pathway.
Q5: What are some of the pharmacological activities reported for this compound?
A5: this compound has shown promising results in preclinical studies, demonstrating anti-inflammatory [, ], antioxidant [, ], anti-diabetic [, , ], anti-hypertensive [], hepatoprotective [], neuroprotective [, ], and anticancer activities [, , ].
Q6: How does this compound exert its anti-inflammatory effects?
A6: this compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages [, ]. It also reduces paw swelling and articular index scores in a rat model of adjuvant-induced arthritis, potentially by decreasing angiogenesis in synovial tissues [].
Q7: What is the role of this compound in diabetes?
A7: this compound has demonstrated anti-hyperglycemic effects in both in vitro and in vivo models []. It can stimulate insulin secretion via a KATP channel-dependent pathway in pancreatic β cells []. Additionally, it has been found to ameliorate insulin resistance in high-glucose-induced, insulin-resistant HepG2 cells, potentially by upregulating PPARγ2 expression [].
Q8: Does this compound offer neuroprotective benefits?
A8: Research suggests that this compound might have neuroprotective effects. Studies have indicated its ability to mitigate protein aggregation and neuronal apoptosis, possibly by enhancing the DJ-1/Nrf2/ARE signaling pathway []. These findings highlight its potential in addressing neurodegenerative diseases like Parkinson's disease.
Q9: How does this compound influence bone health, especially in the context of diabetes?
A9: Studies suggest that this compound may have a positive impact on bone health, particularly in individuals with diabetes. Research indicates that it can improve bone turnover in diabetic models by influencing the bone morphogenetic protein-2 (BMP-2) pathway []. Further investigations have shown its potential to enhance bone turnover markers and protect against diabetes-associated bone loss [, ].
Q10: Is this compound metabolized in the body?
A10: Yes, this compound undergoes extensive metabolism, primarily in the liver. One well-known metabolite is isothis compound, formed through O-demethylation by cytochrome P450 enzymes []. The specific enzymes and metabolic pathways involved may influence its pharmacological activity and duration of action.
Q11: Are there any challenges associated with the formulation of this compound?
A11: One of the main challenges in formulating this compound is its poor water solubility, which can limit its bioavailability []. Different strategies, such as encapsulation in nanoparticles or the use of specific drug delivery systems, are being explored to overcome this limitation and improve its therapeutic efficacy.
Q12: What analytical techniques are commonly employed for the detection and quantification of this compound?
A12: Several analytical methods have been developed for analyzing this compound, including high-performance liquid chromatography (HPLC) [, , ], often coupled with UV detection [, ] or mass spectrometry [, ]. These methods offer sensitivity, selectivity, and the ability to quantify this compound in complex matrices like plant extracts and biological samples.
Q13: Is there any information available about the environmental fate and potential impact of this compound?
A13: While this compound is a naturally occurring compound, its release into the environment through various anthropogenic activities might have ecological consequences. Research on its photolytic characteristics in aquatic solutions suggests that it undergoes degradation under different environmental conditions, influenced by factors such as pH, temperature, and light exposure []. Further studies are needed to comprehensively assess its environmental fate, persistence, and potential risks to ecological systems.
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